molecular formula C18H20ClN3O3S2 B2777255 N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-28-1

N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2777255
CAS No.: 851410-28-1
M. Wt: 425.95
InChI Key: XTERLFSBCOUXDV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing acetamide side chain. The molecule features a 3-(2-methoxyethyl) substituent on the pyrimidinone ring and an N-(3-chlorophenyl) group on the acetamide moiety.

The compound’s synthesis likely involves alkylation of a thienopyrimidinone precursor with 2-chloro-N-(3-chlorophenyl)acetamide under basic conditions, a method analogous to procedures described for related molecules (e.g., 85% yield for a structurally similar compound in ). Spectroscopic characterization (IR, NMR, HRMS) would confirm the presence of key functional groups, such as the C=O stretch (~1700 cm⁻¹) and aromatic C-Cl vibrations .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S2/c1-11-8-14-16(27-11)17(24)22(6-7-25-2)18(21-14)26-10-15(23)20-13-5-3-4-12(19)9-13/h3-5,9,11H,6-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTERLFSBCOUXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial properties, cytotoxic effects against cancer cells, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological activity. The presence of the 3-chlorophenyl and methoxyethyl groups are particularly noteworthy for their potential impact on pharmacological properties.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial activity. For instance:

  • In vitro studies demonstrated that derivatives containing a thienopyrimidine structure display broad-spectrum antibacterial effects against various strains of bacteria. Notably, some compounds achieved minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin and Rifampicin .
CompoundMIC (μg/mL)Activity Type
5f50Antitubercular
5d0.91Antibacterial

These findings suggest that the structural features of the compound contribute to its efficacy against resistant bacterial strains.

Cytotoxic Activity

The compound's cytotoxic potential has also been evaluated against cancer cell lines. In a study focusing on pyrimidine derivatives:

  • Compounds similar to this compound exhibited significant growth inhibition in breast cancer cells. The GI50 (concentration required to inhibit growth by 50%) values indicated potent cytotoxicity .
Cell LineGI50 (μM)Reference
MCF-7 (Breast Cancer)12

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Chlorophenyl Group : The electron-withdrawing nature of the chlorine atom enhances the compound's interaction with bacterial targets.
  • Methoxyethyl Side Chain : This moiety contributes to solubility and may facilitate better penetration into bacterial cells or cancer tissues.
  • Thieno[3,2-d]pyrimidine Core : The fused ring system is critical for maintaining biological activity and may provide a scaffold for further modifications.

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical or experimental settings:

  • Antimicrobial Resistance : A study highlighted the effectiveness of thienopyrimidine derivatives against multi-drug resistant strains of Staphylococcus aureus .
    "The presence of flexible side chains containing phenyl rings was critical for activity against resistant bacteria."
  • Cancer Treatment : Another investigation into pyrimidine-based compounds showed promising results in inhibiting tumor growth in vivo models .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 3-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to 2-methoxyphenyl () or 2,3-dichlorophenyl () derivatives. The 2-methoxyethyl substituent on the pyrimidinone ring likely improves metabolic stability relative to ethyl or methyl groups due to reduced oxidative susceptibility .

Thermal Stability :

  • Compounds with bulkier substituents (e.g., 5,6-dimethyl in ) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .

Synthetic Yields: Alkylation of thienopyrimidinones with chloroacetamides typically achieves yields of 73–90% (e.g., 73% for a related acetamide in ; 85% in ).

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy : All analogs show characteristic C=O stretches (~1700–1730 cm⁻¹) and NH stretches (~3300–3400 cm⁻¹). The target compound’s 2-methoxyethyl group would introduce C-O-C asymmetric stretching near 1100 cm⁻¹ .
  • NMR Data :
    • The 3-chlorophenyl group in the target compound would produce aromatic proton signals at δ 7.2–7.5 ppm (cf. δ 7.37–7.47 ppm in ).
    • The 2-methoxyethyl substituent would display a triplet for the CH2 group adjacent to oxygen (δ ~3.4–3.6 ppm) and a singlet for the OCH3 group (δ ~3.3 ppm) .

Q & A

Q. Critical Conditions :

  • Temperature : Strict control (50–70°C) prevents side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.19 ppm, aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 465.6) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C=S at ~680 cm⁻¹) .

Q. Example SAR Table :

ModificationObserved Activity ChangeReference
2-Methoxyethyl → Propyl20% ↑ in kinase inhibition
Thioether → Sulfone50% ↓ metabolic degradation

What strategies resolve contradictions between computational and experimental bioactivity data?

Methodological Answer:

  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities when docking predicts false positives .
  • Solvent Accessibility Analysis : MD simulations (e.g., GROMACS) identify if hydrophobic pockets are occluded in aqueous environments, explaining low activity .
  • Metabolite Screening : LC-MS/MS detects in situ degradation products that reduce observed potency .

How can synthetic yields be improved without compromising purity?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with 15% yield improvement .
  • Catalyst Optimization : Switch from triethylamine to DMAP (4-dimethylaminopyridine) for faster coupling kinetics .
  • Workup Protocol : Use liquid-liquid extraction (ethyl acetate/water) instead of filtration to minimize product loss .

What in vitro assays are suitable for evaluating its mechanism of action?

Methodological Answer:

  • Kinase Inhibition : ADP-Glo™ assay measures ATP consumption in kinase reactions (e.g., EGFR or BRAF) .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) quantifies cell death in cancer lines (e.g., MCF-7) .
  • CYP450 Inhibition : Fluorescence-based assays (e.g., P450-Glo™) assess metabolic stability .

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